![molecular formula C27H29N5O7S B588148 Hydroxy Bosentan-d4 CAS No. 1065472-91-4](/img/structure/B588148.png)
Hydroxy Bosentan-d4
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Description
Hydroxy Bosentan-d4 is the labelled analogue of Hydroxy Bosentan . It is the active metabolite of Bosentan , which is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH) . The molecular formula of Hydroxy Bosentan-d4 is C27H25D4N5O7S and its molecular weight is 571.65 .
Molecular Structure Analysis
The molecular structure of Hydroxy Bosentan-d4 includes a benzenesulfonamide group, a bipyrimidinyl group, and a methoxyphenoxy group . It also contains a hydroxyethoxy side chain where the deuterium atoms are located .
Chemical Reactions Analysis
Hydroxy Bosentan-d4 is a primary metabolite of Bosentan, metabolized by the cytochrome P450 system in the liver . It assists Bosentan pharmacologically, retaining 10%-20% activities .
Physical And Chemical Properties Analysis
Hydroxy Bosentan-d4 is a white to yellow solid . It is soluble in methanol . Its melting point is greater than 96°C . The compound should be stored at -20°C under an inert atmosphere .
Mechanism of Action
As a metabolite of Bosentan, Hydroxy Bosentan-d4 likely shares a similar mechanism of action. Bosentan is an endothelin receptor antagonist, used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure .
Safety and Hazards
properties
IUPAC Name |
4-(1-hydroxy-2-methylpropan-2-yl)-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i15D2,16D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-ONNKGWAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)CO)C4=NC=CC=N4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733077 |
Source
|
Record name | N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Bosentan-d4 | |
CAS RN |
1065472-91-4 |
Source
|
Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065472-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[6-{[2-Hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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